molecular formula C20H23NO4 B8269904 Naltrexone impurity C CAS No. 189016-90-8

Naltrexone impurity C

Cat. No.: B8269904
CAS No.: 189016-90-8
M. Wt: 341.4 g/mol
InChI Key: AGAIYDYACAKVRE-XFWGSAIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Pharmaceutical Impurities

The presence of impurities in an active pharmaceutical ingredient (API) like Naltrexone (B1662487) is an inevitable consequence of the manufacturing process and storage. clearsynth.com These unwanted chemicals can affect the quality and safety of the final drug product, making their control and monitoring a critical aspect of pharmaceutical development and production. clearsynth.comgmpinsiders.com

Regulatory Frameworks and Pharmacopoeial Requirements for Impurity Control

To safeguard public health, stringent regulatory frameworks and pharmacopoeial standards govern the control of impurities in pharmaceuticals. gmpinsiders.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines that outline acceptable levels for various types of impurities. gmpinsiders.compharmaffiliates.com The International Council for Harmonisation (ICH) has developed a series of guidelines, notably Q3A, Q3B, and Q3C, which provide a comprehensive framework for the identification, qualification, and control of impurities in new drug substances and products. gmpinsiders.comeuropa.eu These guidelines are legally binding in many regions and are essential for gaining and maintaining marketing authorization for a drug. chemicea.comeuropa.eu

Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.), also play a crucial role by providing monographs that specify tests and limits for impurities in pharmaceutical substances. europa.euedqm.eu These standards are continuously updated to reflect current scientific knowledge and analytical capabilities. europa.eu The ICH guidelines, for instance, establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. edqm.euich.org Any impurity present above the established qualification threshold must have its biological safety established. gally.ch

Definition and Classification of Naltrexone-Related Impurities

Naltrexone impurities are compounds that are not the Naltrexone API itself but are present in the final product. clearsynth.com These impurities can be broadly categorized based on their origin. ich.orggally.ch

Related Substances Arising from Synthesis

During the chemical synthesis of Naltrexone, various related substances can be formed. veeprho.com These can include starting materials, by-products of side reactions, and intermediates that remain in the final product. globalpharmatek.comich.orggally.ch For example, the synthesis of Naltrexone from noroxymorphone (B159341) can result in residual noroxymorphone and other related compounds. google.com Monitoring and controlling these synthesis-related impurities is crucial for ensuring the purity and safety of the Naltrexone API. veeprho.com

Degradation Products Resulting from Naltrexone Instability

Naltrexone, like many pharmaceutical compounds, can degrade over time when exposed to environmental factors such as heat, light, moisture, or pH variations. veeprho.comgoogle.com This degradation can lead to the formation of new impurities, known as degradation products. gally.chveeprho.com Forced degradation studies are often conducted to identify potential degradation products and understand the drug's stability profile. dergipark.org.trdergipark.org.tr Some known degradation products of Naltrexone include 10-hydroxynaltrexone and 2,2'-bisnaltrexone. google.com The stability of Naltrexone is pH- and temperature-dependent. complexgenerics.org

Process-Related Impurities and Byproducts

In addition to impurities chemically related to the drug substance, the manufacturing process itself can introduce other unwanted substances. gally.ch These are classified as process-related impurities and can include residual solvents used during synthesis and purification, inorganic impurities like reagents and catalysts, and other materials such as filter aids. ich.orggally.chveeprho.com The ICH Q3C guideline specifically addresses the control of residual solvents in pharmaceutical products. ich.org

Academic Research Focus and Objectives for Naltrexone Impurity C Investigations

Academic and industrial research focused on this compound is primarily driven by the need for robust quality control and regulatory compliance in pharmaceutical manufacturing. aquigenbio.com The main objective is to develop, validate, and implement precise analytical methods to monitor and control the levels of this impurity in both the Naltrexone API and its finished dosage forms. cleanchemlab.comresearchgate.net

Key research objectives include:

Analytical Method Development: A primary goal is the creation of sensitive and specific analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), capable of separating this compound from the main Naltrexone compound and other potential impurities. researchgate.netklivon.comijcrt.org The availability of a certified reference standard of this compound is indispensable for this purpose. sigmaaldrich.com

Method Validation (AMV): Research is conducted to validate these analytical methods according to International Council for Harmonisation (ICH) guidelines. researchgate.net This involves demonstrating the method's accuracy, precision, linearity, specificity, and robustness, ensuring that it consistently provides reliable results for the quantification of this compound. aquigenbio.comcleanchemlab.com

Quality Control (QC) Applications: The validated methods are used in routine quality control laboratories to test batches of Naltrexone. aquigenbio.comsynzeal.com This ensures that the level of Impurity C does not exceed the qualification thresholds defined by regulatory agencies.

Regulatory Compliance: Detailed characterization data for impurities like this compound are crucial components of drug approval filings, such as Abbreviated New Drug Applications (ANDAs). aquigenbio.comsynzeal.comcleanchemlab.com Research provides the necessary data to demonstrate to regulatory bodies that impurities are effectively controlled throughout the manufacturing process. google.com

Forced Degradation Studies: Investigating the stability of Naltrexone under various stress conditions (e.g., acid, base, oxidation, light, heat) is a key research area. researchgate.net These studies help to identify potential degradation products, including this compound. The impurity standard is used to confirm the identity of degradants observed during these stability-indicating assays.

The table below summarizes the primary research applications for this compound.

Research ApplicationObjective
Analytical Method Development To create reliable methods (e.g., HPLC) for detecting and quantifying the impurity. cleanchemlab.comijcrt.org
Method Validation (AMV) To ensure analytical methods are accurate, precise, and meet regulatory standards. aquigenbio.comresearchgate.net
Quality Control (QC) For routine testing of Naltrexone batches to ensure purity and safety. synzeal.com
Stability & Degradation Studies To identify how the drug degrades and to ensure the analytical method is stability-indicating. researchgate.net
Regulatory Submissions (e.g., ANDA) To provide comprehensive impurity data required for drug approval. aquigenbio.comsynzeal.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189016-90-8

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-but-3-enyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H23NO4/c1-2-3-9-21-10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12/h2,4-5,15,18,22,24H,1,3,6-11H2/t15-,18+,19+,20-/m1/s1

InChI Key

AGAIYDYACAKVRE-XFWGSAIBSA-N

Isomeric SMILES

C=CCCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

Canonical SMILES

C=CCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Origin of Product

United States

Mechanisms of Formation and Degradation of Naltrexone Impurity C

Chemical Pathways Leading to Naltrexone (B1662487) Impurity C Formation

The formation of Naltrexone Impurity C is primarily associated with the synthetic route of Naltrexone, originating from side reactions, precursors, or impure reagents.

The principal manufacturing route to Naltrexone involves the N-alkylation of noroxymorphone (B159341) using a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. google.comgoogle.comcdnsciencepub.com While this reaction is generally efficient, it is susceptible to side reactions that generate impurities.

The most plausible pathway for the formation of this compound is the N-alkylation of the noroxymorphone starting material with a butenyl-containing impurity present in the cyclopropylmethyl halide reagent. If 4-bromo-1-butene, an isomer of cyclopropylmethyl bromide, is present as a reagent impurity, it can compete in the alkylation reaction, leading to the direct formation of the butenylated analogue, this compound.

A well-documented side reaction during the N-alkylation of noroxymorphone is the undesired O-alkylation of the phenolic hydroxyl group at the C-3 position. This reaction results in the formation of 3-cyclopropylmethylnaltrexone. google.comgoogle.com Process control strategies are typically implemented to minimize the level of this impurity, often keeping it below 0.5% as measured by HPLC. google.com This O-alkylation pathway serves as a classic example of the competing reactions that can occur during Naltrexone synthesis, highlighting the reactivity of the phenolic group under alkylating conditions.

Reaction TypeReactant SiteProductSignificance
N-Alkylation (Desired)C-17 AmineNaltrexoneForms the target API molecule
N-Alkylation (Side Reaction)C-17 AmineThis compoundForms from impure alkylating agent
O-Alkylation (Side Reaction)C-3 Phenolic Hydroxyl3-CyclopropylmethylnaltrexoneCommon process impurity

The synthesis of complex morphinan (B1239233) structures like Naltrexone can involve reaction steps where molecular rearrangements are possible. For instance, in some total synthesis routes of Naltrexone, a Grewe cyclization step is employed to construct the morphinan core. This reaction is known to proceed with a concomitant hydride shift, which is instrumental in establishing the C-6 oxo functionality characteristic of Naltrexone. rsc.org While this specific rearrangement is integral to forming the desired scaffold rather than an impurity, it illustrates the potential for complex intramolecular shifts to occur during synthesis. Such rearrangement pathways could theoretically lead to various structural analogues, although they have not been directly implicated in the formation of this compound.

Noroxymorphone is the key precursor for the synthesis of both Naltrexone (via reaction with a cyclopropylmethyl halide) and another opioid antagonist, Naloxone (via reaction with an allyl halide). cdnsciencepub.com Therefore, the purity of the noroxymorphone starting material and the specific alkylating agent used is paramount. The formation of this compound is directly linked to this precursor step, where noroxymorphone reacts with impurities carried over in the alkylating agent.

One vendor source suggests that this compound can be synthesized by reacting Naloxone with hydrochloric acid. biosynth.com However, this pathway is chemically challenging to rationalize, as it would require the conversion of Naloxone's N-allyl (C3) group to Impurity C's N-butenyl (C4) group, a reaction not typically facilitated by simple acid treatment. A more direct and documented synthetic relationship involves the conversion of Naloxone to Naltrexone itself through a palladium-catalyzed reaction with diazomethane, which transforms the allyl group into a cyclopropylmethyl group. google.com

Side Reactions During Naltrexone Synthesis

Naltrexone Degradation Processes Contributing to Impurity C Accumulation

The stability of Naltrexone under various stress conditions is a critical factor for its shelf-life and formulation development. Forced degradation studies are used to identify potential degradation pathways and products.

Naltrexone has been shown to be susceptible to degradation under hydrolytic conditions, both in acidic and basic media. dergipark.org.trdergipark.org.trnih.gov Forced degradation studies are typically conducted by subjecting a solution of the Naltrexone API to stress conditions, such as 0.1 N HCl (acidic) and 0.1 N NaOH (basic), and monitoring the loss of the parent compound over time. dergipark.org.tr

Research has demonstrated that Naltrexone is unstable under these conditions. dergipark.org.trdergipark.org.tr One study quantified this degradation, observing a significant decrease in the Naltrexone assay after exposure to acidic and basic buffers. The findings from this study are summarized in the table below.

ConditionInitial Assay (%)Final Assay (%)Total Degradation (%)
Acidic (0.1 N HCl) - Sample 1101.8186.8914.92
Acidic (0.1 N HCl) - Sample 2101.9388.5413.39
Basic (0.1 N NaOH) - Sample 1101.8192.928.89
Basic (0.1 N NaOH) - Sample 2101.9389.9012.03
dergipark.org.tr

While these studies confirm that Naltrexone degrades via hydrolysis, the available scientific literature from forced degradation and stability-indicating method development does not identify this compound as a product of these hydrolytic pathways. dergipark.org.trnih.govlupinepublishers.comresearchgate.net Therefore, this compound is considered a process-related impurity originating from synthesis rather than a degradant that accumulates over time due to hydrolysis of the final Naltrexone molecule.

Thermal Degradation Pathways

Naltrexone has been shown to be sensitive to thermal conditions. veeprho.com While specific studies detailing the thermal degradation of this compound itself are not prevalent, the degradation of the parent Naltrexone molecule under heat is a likely pathway for the formation of various impurities. The process of thermal degradation can decrease the molecular weight of polymers used in drug formulations, which in turn lowers the glass transition temperature and can accelerate further degradation. nih.gov Studies on naltrexone-loaded microspheres indicate that changes in thermal properties, such as the glass transition temperature, are directly associated with the degradation process. nih.gov Hazardous decomposition products that can form under fire conditions include carbon oxides and nitrogen oxides. nih.gov

Photolytic Degradation Processes

Exposure to light, particularly UV radiation, can induce the degradation of Naltrexone. google.com This process, known as photolysis, is a common route of drug decomposition. google.com Although one source suggests Naltrexone is not expected to be susceptible to direct photolysis by sunlight as it lacks chromophores that absorb at wavelengths greater than 290 nm, another study observed significant degradation under short-wavelength UV radiation. This indicates that the energy and wavelength of light are critical factors in photolytic stability. This degradation can impact the drug's potency and stability, leading to the formation of related compounds. veeprho.com

Oxidative Degradation Mechanisms

Oxidation represents a significant degradation pathway for Naltrexone. google.com The presence of oxygen can contribute to the degradation of Naltrexone hydrochloride upon storage. google.com Oxidative reactions are often catalyzed by trace amounts of metallic ions, which can significantly accelerate the degradation of drug substances. google.com Known degradation products stemming from the storage of Naltrexone hydrochloride include compounds such as 10-hydroxynaltrexone, 10-ketonaltrexone, 2,2' bisnaltrexone, and Naltrexone-N-oxide, indicating that oxidative processes can be a source of multiple impurities. google.com

Environmental and Manufacturing Factors Influencing Impurity C Formation Kinetics

The kinetics of this compound formation are heavily influenced by the conditions present during the synthesis of the active pharmaceutical ingredient (API) and the manufacturing of the final drug product.

Influence of Solvent Systems and Reagents

The choice of solvents and reagents during the manufacturing process is critical for controlling the impurity profile of Naltrexone. In the synthesis of Naltrexone from noroxymorphone, the use of N-ethyl-2-pyrrolidone as a solvent was found to allow for efficient control of reaction kinetics, resulting in a chemically pure compound with low levels of specific synthesis-related impurities. google.com In the formulation of naltrexone-loaded microspheres, solvent systems such as methylene chloride (DCM), ethyl acetate (EA), and benzyl alcohol (BA) are used, and the rate of solvent removal is a critical parameter affecting the final product's characteristics. kinampark.comkinampark.com Residual solvents or the presence of reactive reagents can potentially contribute to the degradation of Naltrexone and the formation of impurities over time. veeprho.com

Impact of Process Parameters (e.g., temperature, reaction time)

Process parameters such as temperature and reaction time have a direct impact on the formation of impurities. During the synthesis of Naltrexone, heating the reaction mixture to temperatures in the range of 50-70°C and adjusting the reaction time are necessary to ensure high conversion while minimizing impurity formation. google.com In the microencapsulation process for creating long-acting formulations, parameters including solution temperature, polymer concentration, and the volume of the external phase influence the morphology and size of the microspheres, which in turn affects drug stability and release. kinampark.comkinampark.com Careful control of these parameters is essential to minimize drug degradation and ensure the quality of the final product.

Table 1: Influence of Selected Manufacturing Parameters on Naltrexone Formulations

ParameterInfluenceSource
Solvent SystemAffects reaction kinetics and purity during API synthesis. Influences porosity and inner structure of microspheres during formulation. google.comkinampark.com
TemperatureControls reaction rate during synthesis. Lower temperatures (e.g., 4°C) can minimize drug diffusion and loss during microencapsulation. google.comkinampark.com
Reaction/Process TimeAdjusted to achieve high conversion of starting material to Naltrexone during synthesis. Lyophilization drying time affects residual moisture in microspheres. google.comkinampark.com
Polymer ConcentrationAffects the viscosity of the organic phase and the resulting size and drug loading of microspheres. kinampark.com
Solvent Removal RateImpacts the shrinkage and surface morphology (e.g., pit formation) of microspheres during the drying process. kinampark.com

Interaction with Formulation Excipients and Packaging Components

Interactions between Naltrexone and the excipients used in its formulation can be a source of impurity formation. Excipients, while often considered inert, can contain reactive impurities or degrade into reactive species. nih.gov For example, reducing sugars like lactose, a common excipient in tablet formulations, can undergo Maillard reactions with drugs containing amine groups. nih.govvonagepharma.com Given Naltrexone's structure, careful selection of excipients is necessary to ensure stability and avoid chemical incompatibility. fagron.com Furthermore, drug-packaging interactions, where compounds may leach from the container closure system into the drug product, present another potential pathway for contamination and degradation, making the choice of appropriate packaging critical to maintaining product quality. researchgate.net

Analytical Methodologies for Naltrexone Impurity C Profiling and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are paramount in the separation and analysis of closely related pharmaceutical compounds. For Naltrexone (B1662487) Impurity C, various methods are employed to ensure its effective separation from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the analysis of Naltrexone and its impurities. The development and validation of a robust HPLC method are crucial for the accurate quantification of Naltrexone Impurity C.

A stability-indicating reversed-phase HPLC method has been developed for the simultaneous determination of Naltrexone in the presence of its degradation products. Such methods are designed to be specific enough to separate the API from any potential impurities that may arise during synthesis or degradation.

One such method, detailed in the European Pharmacopoeia for Naltrexone Hydrochloride, provides a framework for the separation of related substances, including this compound uspbpep.com. The method's specificity is critical as this compound, chemically known as N-(3-butenyl)-noroxymorphone, has the same molecular weight as Naltrexone, necessitating effective chromatographic separation for accurate quantification synzeal.com.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Naltrexone and its related compounds. This technique utilizes a non-polar stationary phase and a polar mobile phase to achieve separation.

In the context of this compound, RP-HPLC methods are developed to ensure sufficient resolution from the main Naltrexone peak and other impurities. The European Pharmacopoeia monograph for Naltrexone Hydrochloride outlines an RP-HPLC method where this compound has a specified relative retention time of approximately 1.05, indicating its elution in close proximity to the Naltrexone peak uspbpep.com. This necessitates a highly efficient and well-optimized chromatographic system.

Currently, there is no specific information available in the public domain that details the application of chiral chromatography for the separation of stereoisomers of this compound. While Naltrexone itself contains multiple chiral centers, the focus of routine impurity analysis is typically on achiral separations to quantify known and unknown impurities. The applicability of chiral chromatography would depend on whether this compound can exist as different stereoisomers and if the separation of these isomers is critical for quality control.

The optimization of chromatographic parameters is a critical step in the development of a successful HPLC method for impurity profiling. The goal is to achieve adequate separation of all relevant impurities from the API and each other, with good peak shape and sensitivity.

The European Pharmacopoeia method for Naltrexone Hydrochloride specifies the following chromatographic conditions for the separation of related substances, including this compound:

ParameterSpecification
Stationary Phase Octadecylsilyl silica gel for chromatography (C18)
Mobile Phase A gradient mixture of a buffer solution and an organic modifier
Flow Rate 1.2 mL/min
Detection UV Spectrophotometry at 230 nm
Column Temperature Not specified in the provided information
Injection Volume 10 µl

Table 1: Chromatographic Parameters for the Analysis of Naltrexone Impurities as per the European Pharmacopoeia uspbpep.com.

This method is designed to resolve Naltrexone from its various impurities, with the relative retention time of this compound being a key system suitability parameter uspbpep.com.

High-Performance Thin-Layer Chromatography (HPTLC) for Impurity Profiling

While HPLC is the predominant technique, High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for the determination of Naltrexone and its impurities. A stability-indicating HPTLC method has been developed for the estimation of Naltrexone hydrochloride in bulk and tablet dosage forms. This method was validated for parameters such as linearity, precision, accuracy, and robustness. Forced degradation studies were performed to demonstrate the method's ability to separate the drug from its degradation products. Although not specifically mentioning this compound, such a method could potentially be adapted for its profiling.

Gas Chromatography (GC) for Volatile Related Substances

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile substances. In the context of Naltrexone analysis, GC has been employed for the determination of residual solvents. For the analysis of non-volatile related substances like this compound, GC is generally not the method of choice unless derivatization is performed to increase the volatility of the analyte. There is currently no specific information available on a GC method for the direct analysis of this compound.

Method Validation Parameters for this compound Analysis

Linearity and Range Determination

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. For impurity quantification, this is a crucial parameter to ensure that the measured signal accurately reflects the amount of this compound present. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

The determination of linearity for this compound typically involves preparing a series of standard solutions at different concentrations. These solutions are then analyzed, and the instrumental response is plotted against the known concentration of the impurity. The relationship is commonly evaluated using a linear regression analysis, with the correlation coefficient (R²) serving as a key indicator of the quality of the fit. For impurity methods, a correlation coefficient of ≥ 0.99 is generally considered acceptable.

Table 1: Representative Linearity Data for this compound This table illustrates typical data for a linearity study. The specific values are representative for demonstrating the concept.

Concentration LevelConcentration (µg/mL)Instrument Response (Peak Area)
10.51520
21.03010
32.57490
45.015050
57.522480
Regression Analysis Summary:
  • Correlation Coefficient (R²): 0.9998
  • Regression Equation: y = 2995x + 25

  • Limits of Detection (LOD) and Quantification (LOQ)

    The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method for this compound.

    Limit of Detection (LOD): This is the lowest concentration of this compound in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.

    Limit of Quantification (LOQ): This is the lowest concentration of this compound that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is a critical parameter for reporting thresholds of impurities.

    These limits are often determined based on the signal-to-noise ratio of the analytical response. A signal-to-noise ratio of 3:1 is commonly used to establish the LOD, while a 10:1 ratio is used for the LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

    Table 2: Representative LOD and LOQ Values for this compound This table illustrates typical data for LOD and LOQ determination.

    ParameterMethodValue (µg/mL)
    Limit of Detection (LOD)Signal-to-Noise Ratio (3:1)0.17
    Limit of Quantification (LOQ)Signal-to-Noise Ratio (10:1)0.52

    Accuracy and Precision Assessment (Inter-day and Intra-day)

    Accuracy and precision are fundamental to demonstrating the reliability of a method for quantifying this compound.

    Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix.

    Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD).

    Intra-day Precision (Repeatability): Assesses precision over a short period (e.g., the same day).

    Inter-day Precision (Intermediate Precision): Assesses precision over a longer period (e.g., on different days, with different analysts or equipment).

    For impurity analysis, precision and accuracy are evaluated by analyzing samples spiked with the impurity at different concentration levels, typically at the LOQ, 100% of the specification limit, and 120% of the specification limit.

    Table 3: Representative Inter-day and Intra-day Precision and Accuracy Data for this compound This table illustrates typical data for an accuracy and precision study. %RSD is a measure of precision, while %Recovery indicates accuracy.

    Spiked Concentration (µg/mL)Intra-day (n=6)Inter-day (n=6, over 3 days)
    %RSD%Recovery%RSD%Recovery
    0.5 (LOQ)2.1%98.9%2.8%99.2%
    2.5 (100% Level)1.5%100.5%1.9%100.8%
    5.0 (200% Level)1.2%101.1%1.6%101.3%

    Robustness and System Suitability Testing

    Robustness and system suitability are final checks to ensure the analytical method is reliable under normal use.

    Robustness: This is the capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). The evaluation of robustness provides an indication of the method's reliability during routine usage.

    System Suitability Testing (SST): This is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. SST parameters are established to ensure the system is performing adequately before and during the analysis of samples. For chromatographic methods, parameters such as resolution, tailing factor, and theoretical plates are monitored.

    According to the United States Pharmacopeia (USP) monograph for Naltrexone Hydrochloride, specific system suitability requirements are in place for the analysis involving Naltrexone and Naltrexone Related Compound A (Impurity C). regulations.gov

    Table 4: System Suitability Requirements for this compound (as Naltrexone Related Compound A) Data based on USP monograph requirements for the analysis of Naltrexone and its related compound A. regulations.gov

    ParameterRequirementPurpose
    ResolutionNLT 2.0 (between Naltrexone and Naltrexone Related Compound A)Ensures the two peaks are sufficiently separated for accurate quantification.
    Relative Retention Time (RRT)Approx. 1.26 for Naltrexone Related Compound A (relative to Naltrexone at 1.0)Aids in peak identification.
    Tailing FactorNMT 1.4 (for the Naltrexone peak)Measures peak symmetry, which is important for accurate integration.
    Relative Standard Deviation (%RSD)NMT 2.0% (for replicate injections of the standard)Confirms the precision of the injection and the system's response.

    Stability Studies and Degradation Product Characterization of Naltrexone Impurity C

    Design and Implementation of Forced Degradation Studies

    Forced degradation, or stress testing, is a pivotal component in the development of pharmaceuticals. It provides crucial insights into the intrinsic stability of a drug substance and helps in the development of stability-indicating analytical methods. By subjecting Naltrexone (B1662487) to conditions more severe than accelerated stability testing, potential degradation products, including Impurity C, can be identified. dergipark.org.tr

    Selection of Stress Conditions (pH, temperature, light, oxidation)

    To comprehensively understand the degradation profile of naltrexone and the formation of its impurities, a range of stress conditions are employed. These typically include exposure to acidic, basic, oxidative, photolytic, and thermal stress. dergipark.org.trtandfonline.com Studies have shown that naltrexone is susceptible to degradation under these varied conditions. tandfonline.com

    For instance, hydrolytic degradation is assessed by exposing naltrexone solutions to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) environments. dergipark.org.tr Oxidative degradation is commonly induced using hydrogen peroxide. tandfonline.com Photostability is evaluated by exposing the drug substance to light, while thermal degradation is studied at elevated temperatures. tandfonline.com The specific conditions for these studies, such as the concentration of reagents, temperature, and duration of exposure, are carefully selected to achieve a meaningful level of degradation without causing complete decomposition of the molecule.

    The following table summarizes typical stress conditions used in forced degradation studies of naltrexone:

    Stress ConditionReagent/MethodTypical Conditions
    Acid HydrolysisHydrochloric Acid (HCl)0.01 N HCl, Room temperature, 45 minutes
    Base HydrolysisSodium Hydroxide (NaOH)0.01 N NaOH, Room temperature, 45 minutes
    OxidationHydrogen Peroxide (H₂O₂)1% H₂O₂, Room temperature, 15 minutes
    Thermal DegradationDry Heat110°C, 45 minutes
    Photolytic DegradationUV RadiationShort wavelength, 45 minutes

    This table is interactive. You can sort and filter the data.

    Data derived from a study on the stability-indicating HPTLC method for the determination of Naltrexone hydrochloride. tandfonline.com

    Research has demonstrated that naltrexone undergoes degradation under all these stress conditions, with the highest degradation observed under photolytic conditions. tandfonline.com For example, one study reported the percentage degradation of naltrexone active pharmaceutical ingredient (API) under various stress conditions as follows:

    Acidic Hydrolysis: 6.54% tandfonline.com

    Alkaline Hydrolysis: 5.80% tandfonline.com

    Oxidative Degradation: 8.06% tandfonline.com

    Thermal Degradation: 4.51% tandfonline.com

    Photolytic Degradation: 10.41% tandfonline.com

    While these studies confirm the degradation of the parent drug, the specific formation of Naltrexone Impurity C under each of these conditions requires further detailed investigation and characterization.

    Identification and Isolation of Degradation Products (including Impurity C)

    Following forced degradation, the resulting mixture of the parent drug and its degradation products is analyzed to identify and isolate any new chemical entities. This compound, chemically identified as 17-But-3-enyl-4,5α-epoxy-3,14-dihydroxymorphinan-6-one, is a known related compound of naltrexone. synzeal.combiosynth.compharmaffiliates.com It is also referred to as Naltrexone USP Related Compound A. synzeal.com

    The identification and characterization of such impurities are crucial for understanding the degradation pathways and for ensuring the safety of the drug product. Advanced analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating the degradation products from the parent drug and from each other. researcher.life The use of a photodiode array (PDA) detector with HPLC can provide preliminary information about the spectral purity of the peaks. nih.gov

    For definitive structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. nih.gov LC-MS provides information about the molecular weight of the impurities, which is a critical piece of data for their identification. For complete structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be employed after isolating a sufficient quantity of the impurity. japsonline.com

    The United States Pharmacopeia (USP) provides a reference standard for Naltrexone Related Compound A (which is this compound), facilitating its identification in analytical testing. drugfuture.com

    Long-Term and Accelerated Stability Testing Protocols for Naltrexone Formulations

    Beyond forced degradation, long-term and accelerated stability studies are essential for determining the shelf-life and recommended storage conditions for naltrexone formulations. These studies are conducted under controlled conditions of temperature and humidity as prescribed by regulatory guidelines.

    Long-term stability testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a period that extends beyond the proposed shelf-life. Accelerated stability testing is performed at elevated temperatures, such as 40°C ± 2°C / 75% RH ± 5% RH, for a shorter duration, typically six months. kinampark.com

    During these studies, samples of the naltrexone formulation are periodically withdrawn and analyzed for various quality attributes, including the assay of the active ingredient and the levels of impurities. A stability-indicating analytical method, capable of separating and quantifying all potential degradation products, including Impurity C, is crucial for this monitoring. researcher.life

    The data gathered from these studies are used to establish the degradation kinetics and to predict the shelf-life of the product. For example, a study on a naltrexone oral liquid formulation found no significant decomposition when stored in the dark for 60 days at 4°C and for 30 days at 25°C. nih.gov

    Elucidation of Degradation Kinetics and Pathway Analysis for this compound Formation

    Understanding the rate at which this compound forms (degradation kinetics) and the chemical reactions involved in its formation (degradation pathway) is a critical aspect of pharmaceutical development. While general degradation of naltrexone has been studied, specific kinetic data and a detailed mechanistic pathway for the formation of Impurity C are not extensively published in readily available scientific literature.

    However, studies on related compounds can provide insights. For instance, the degradation of methylnaltrexone (B1235389) bromide has been shown to follow apparent first-order kinetics, with the rate being influenced by factors such as temperature, pH, and the presence of metal ions. researchgate.net Similar principles would apply to the degradation of naltrexone and the formation of its impurities.

    The elucidation of the degradation pathway for Impurity C would involve identifying the precursor molecules and the sequence of chemical reactions leading to its formation under specific stress conditions. This often requires sophisticated analytical techniques to identify intermediate products and to propose a chemically plausible mechanism.

    Impurity Profile Monitoring During Manufacturing, Storage, and Shelf-Life Assessment

    Continuous monitoring of the impurity profile of naltrexone formulations is a regulatory requirement to ensure product quality and patient safety throughout the product's lifecycle. mdpi.com This involves routine testing of batches during manufacturing, as part of the formal stability program, and throughout the product's shelf-life.

    A validated stability-indicating analytical method is employed to quantify this compound and other relevant impurities. The levels of these impurities are expected to remain within the established acceptance criteria, which are set based on safety data and regulatory guidelines.

    The data from this ongoing monitoring provides an assurance that the manufacturing process is consistent and that the product remains stable under the recommended storage conditions. Any trend towards an increase in the level of Impurity C or any other degradation product would trigger an investigation to identify the root cause and to implement corrective and preventive actions.

    Reference Standards and Pharmacopoeial Compliance for Naltrexone Impurity C

    Development and Certification of Naltrexone (B1662487) Impurity C Reference Standards

    The availability of highly characterized reference standards is fundamental for the accurate identification and quantification of impurities. These standards are provided by official pharmacopoeias and other accredited bodies.

    Official pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), play a central role in providing the reference standards necessary for the quality control of medicines. cphi-online.comusp.org These organizations establish and distribute highly characterized specimens of drug substances, excipients, and impurities. drugfuture.comsigmaaldrich.com

    Naltrexone Impurity C is available as a Chemical Reference Substance (CRS) from the European Pharmacopoeia (EDQM). lgcstandards.comcymitquimica.com In the United States Pharmacopeia, this same compound is referred to as Naltrexone Related Compound A. sigmaaldrich.com The provision of these official standards ensures that laboratories have a reliable benchmark against which they can compare their analytical results, leading to greater consistency and accuracy in impurity testing. sigmaaldrich.com

    The development of these reference standards is a rigorous process. It begins with the proposal of a new monograph or the revision of an existing one that necessitates a new reference standard. drugfuture.com A specific batch of the candidate material is then selected and subjected to extensive characterization at the pharmacopoeial laboratories. edqm.eu For the European Pharmacopoeia, this characterization follows the principles outlined in Chapter 5.12 and ISO 17034, which sets out the general requirements for the competence of reference material producers. edqm.eu Once a candidate material is thoroughly evaluated and adopted by the respective pharmacopoeial commission, it becomes an official reference standard available for distribution. edqm.eu

    Certified Reference Materials (CRMs) for this compound are thoroughly characterized to confirm their identity, purity, and potency. synzeal.com This characterization is crucial for their intended use in pharmacopoeial assays and tests. drugfuture.com The analytical techniques employed for characterization are extensive and may include:

    Spectroscopic methods: such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation. synthinkchemicals.com

    Chromatographic techniques: like High-Performance Liquid Chromatography (HPLC) to determine purity. synthinkchemicals.com

    Other analytical methods: to assess properties like water content and residual solvents.

    The traceability of these reference standards is a key aspect of their certification. edqm.eu Primary reference standards are established with the highest metrological qualities, and their property values are accepted without reference to other standards. edqm.eu Secondary standards, on the other hand, have their property values assigned through comparison with a primary standard. edqm.eu This ensures a continuous and documented chain of comparisons, linking the working standard back to the primary standard.

    A Certificate of Analysis (CoA) accompanies each reference standard, providing comprehensive information about the material. synzeal.com This document typically includes:

    The assigned purity value.

    The methods used for characterization.

    Storage conditions.

    The expiry date.

    The information provided on the CoA is essential for the proper use of the reference standard in analytical procedures.

    Regulatory Compliance and Impurity Limits for Naltrexone

    The control of impurities in pharmaceutical products is governed by a set of international guidelines and regulations to ensure patient safety.

    The maximum permissible limits for impurities like this compound are established based on a combination of factors, including the potential toxicity of the impurity and the maximum daily dose of the drug. While specific limits for individual impurities are detailed in the respective pharmacopoeial monographs for Naltrexone, these are often not publicly available in general databases. The regulatory framework for setting these limits is provided by international guidelines.

    The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed guidelines that are widely adopted by regulatory authorities globally. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. synthinkchemicals.comaxios-research.com

    These guidelines establish thresholds for impurities based on the maximum daily dose of the active pharmaceutical ingredient (API). The key thresholds are:

    Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

    Identification Threshold: The level at which the structure of an impurity must be determined.

    Qualification Threshold: The level at which the biological safety of an impurity must be established.

    The following table summarizes the ICH Q3A thresholds for impurities in new drug substances:

    Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
    ≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
    > 2 g/day 0.03%0.05%0.05%

    For Naltrexone, the specific limits for Impurity C would be determined based on its maximum daily dose and would be specified in the drug substance and drug product monographs. The process of "qualification" involves gathering and evaluating data to establish the biological safety of an individual impurity at the specified level. axios-research.com If an impurity is present at a level above the qualification threshold, its safety must be demonstrated through appropriate studies.

    Quality Control Applications of this compound Standards in Pharmaceutical Production

    This compound reference standards are indispensable tools in the quality control (QC) of Naltrexone production. synzeal.com They are used in various analytical applications to ensure that the levels of this impurity are within the established limits.

    The primary application of these standards is in chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC). veeprho.com In a typical HPLC analysis for impurities, the this compound reference standard is used to:

    Identify the impurity peak: By comparing the retention time of the peak in the sample chromatogram with that of the reference standard.

    Quantify the impurity: By comparing the peak area of the impurity in the sample to the peak area of a known concentration of the reference standard.

    These reference standards are crucial for the validation of analytical methods used for impurity profiling. ijcrt.org Method validation ensures that the analytical procedure is suitable for its intended purpose, providing reliable and accurate results. The parameters evaluated during method validation often include:

    Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

    Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    Accuracy: The closeness of the test results obtained by the method to the true value.

    Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    By using certified reference standards for this compound, pharmaceutical manufacturers can confidently monitor and control the level of this impurity throughout the manufacturing process, from the starting materials to the final drug product, thereby ensuring the quality and safety of Naltrexone for patients. axios-research.com

    Validation of Analytical Methods for Routine Quality Control

    The validation of analytical methods used to quantify this compound is fundamental to ensuring the reliability and accuracy of quality control testing. These validation studies are conducted in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated. researchgate.net High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation and quantification of Naltrexone and its related substances, including Impurity C.

    A typical validation of an HPLC method for this compound would involve assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

    Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and excipients. This is often confirmed by analyzing spiked samples and observing no interference at the retention time of this compound.

    Linearity is established by analyzing a series of solutions containing this compound at different concentrations. The response (e.g., peak area) is then plotted against the concentration, and the correlation coefficient (r²) is calculated. A high correlation coefficient (typically >0.99) indicates a linear relationship.

    Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of this compound is added to a sample matrix, and the percentage of the analyte recovered is calculated.

    Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

    LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    While specific validation data for a method solely for this compound is not widely published in the public domain, the validation parameters for methods analyzing Naltrexone and its impurities provide a framework for the expected performance characteristics.

    Table 2: Illustrative HPLC Method Validation Parameters for Impurity Quantification

    Validation ParameterTypical Acceptance Criteria
    SpecificityNo interference at the analyte's retention time
    Linearity (r²)≥ 0.99
    Accuracy (% Recovery)98.0% - 102.0%
    Precision (RSD)≤ 2.0%
    Limit of Quantitation (LOQ)Sufficiently low to quantify the impurity at its specification limit

    Impurity Testing in Active Pharmaceutical Ingredients (APIs)

    The control of impurities in the Naltrexone API is a critical aspect of ensuring its quality and safety. Pharmacopoeias, such as the European Pharmacopoeia (EP), provide monographs that outline the requirements for the API, including tests for related substances. sigmaaldrich.com this compound is recognized as a potential impurity and a reference standard is available from the EP. sigmaaldrich.comlgcstandards.com

    Impurity profiling of the Naltrexone API involves the use of a validated analytical method to identify and quantify any impurities present. The levels of these impurities must be below the established acceptance criteria. These limits are based on toxicological data and the qualification threshold outlined in ICH guidelines.

    While the specific limit for this compound in the Naltrexone API is not explicitly stated in readily available public documents, the general principles of impurity control in APIs apply. The European Pharmacopoeia monograph for the related compound, Naloxone Hydrochloride, provides an example of how such impurities are controlled, often setting individual limits for specified impurities.

    Impurity Testing in Finished Pharmaceutical Formulations

    The control of impurities is equally important in the finished pharmaceutical formulation. In addition to impurities originating from the API, degradation products can also form during the manufacturing process or on storage. Forced degradation studies are often conducted on the drug product to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method. dergipark.org.trdergipark.org.trtandfonline.com These studies expose the drug product to stress conditions such as acid, base, oxidation, heat, and light. medcraveonline.com

    The analytical method used for impurity testing in the finished product must be validated to show that there is no interference from the excipients present in the formulation. The acceptance criteria for impurities in the finished product are typically established based on the limits for the API, taking into account any further degradation that may occur.

    The routine quality control of Naltrexone finished products will include a test for related substances, which would include the monitoring of this compound. The results of this testing ensure that the product remains within its established specifications throughout its shelf life.

    Advanced Research Perspectives on Naltrexone Impurity C

    Computational Chemistry and Molecular Modeling in Impurity Research

    Computational tools have become indispensable in modern pharmaceutical development, offering predictive insights into the behavior of molecules, thereby saving significant time and resources. In the context of impurity research, these methods provide a molecular-level understanding of impurity formation and characteristics.

    Molecular modeling and computational chemistry offer powerful methodologies for predicting the reactivity of molecules and elucidating potential degradation pathways. Techniques such as Molecular Dynamics (MD) simulations and Molecular Mechanics Generalized-Born Surface Area (MMGBSA) calculations, which have been successfully applied to study the interactions of naltrexone (B1662487) and its metabolites with opioid receptors, can be adapted to investigate impurities. acs.orgispe.orgyork.ac.uk

    By creating a computational model of Naltrexone Impurity C, researchers can simulate its behavior under various conditions (e.g., different pH, temperature, and solvent environments) to predict its stability and potential to degrade into other products. Density Functional Theory (DFT) calculations can be employed to determine the electron distribution and identify the most reactive sites on the molecule, offering insights into how it might react with other chemicals present in the manufacturing process. For instance, studies on naltrexone-loaded microspheres have experimentally monitored degradation products over time, and computational models could complement such findings by predicting the specific chemical transformations that occur. monash.edu

    Table 1: Computational Methods in Impurity Reactivity Prediction

    Computational MethodApplication in Impurity ResearchPredicted Outcome
    Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the impurity molecule in various environments.Stability, conformational changes, interaction with solvents.
    Density Functional Theory (DFT)Calculating electronic structure and identifying reactive sites.Prediction of reaction mechanisms and potential side reactions.
    MMGBSA CalculationsEstimating the free energy of binding or interaction with other molecules.Understanding potential interactions that could lead to degradation or new adducts.

    The three-dimensional shape, or conformation, of a molecule is critical to its physical properties and biological activity. Conformational analysis of naltrexone and its related compounds, including impurities, is crucial for understanding how they interact with their environment and analytical systems. Research has utilized computer-assisted molecular overlay studies and high-field 1H NMR to investigate the conformational preferences of naltrexone derivatives. ncfinternational.itpharmafeatures.com These studies have revealed the importance of the orientation of different parts of the molecule for biological activity. ncfinternational.it

    For this compound, computational methods can determine the most stable, low-energy conformations. pharmafeatures.com This information is valuable for several reasons. It can help in the development of selective analytical methods, as the shape of the impurity will affect its retention time in chromatography. Furthermore, understanding the conformational landscape can provide clues about its formation, as certain conformations may be more prone to specific chemical reactions.

    Green Chemistry Approaches to Impurity Mitigation in Naltrexone Synthesis

    Green chemistry, also known as sustainable chemistry, is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com The application of its principles is a proactive strategy for impurity mitigation. nih.govmdpi.com Rather than removing impurities after they are formed, green chemistry aims to prevent their formation in the first place. instituteofsustainabilitystudies.com

    Key green chemistry principles applicable to naltrexone synthesis to minimize Impurity C include:

    Safer Solvents and Auxiliaries : Solvents account for a significant portion of waste in pharmaceutical manufacturing. jk-sci.com Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids can change reaction kinetics and selectivity, potentially disfavoring the side reactions that produce Impurity C. pharmafeatures.comubc.ca

    Catalysis : Using highly selective catalysts instead of stoichiometric reagents can improve reaction efficiency and reduce waste. ncfinternational.itpharmafeatures.com Developing a catalytic process that is highly specific for the desired N-alkylation of noroxymorphone (B159341) would inherently reduce the formation of related impurities.

    Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste. instituteofsustainabilitystudies.com This involves carefully selecting reagents and reaction pathways to avoid the generation of byproducts.

    Real-time Analysis : Implementing Process Analytical Technology (PAT) allows for real-time monitoring of a reaction, enabling immediate adjustments to process parameters to prevent deviations that could lead to impurity formation. ncfinternational.it

    Table 2: Green Chemistry Principles for Impurity Mitigation

    PrincipleApplication in Naltrexone SynthesisImpact on Impurity C Formation
    Use of Safer SolventsReplacing traditional organic solvents with water, ethanol, or bio-derived solvents. jk-sci.comAlters reaction environment to disfavor side-product formation.
    CatalysisEmploying selective catalysts for the N-alkylation step.Increases yield of naltrexone and minimizes byproduct synthesis.
    Atom EconomyOptimizing reaction schemes to incorporate reactants efficiently into the final product.Reduces the overall potential for waste and impurity generation.
    Process Analytical Technology (PAT)Monitoring reaction progress in real-time to maintain optimal conditions.Allows for immediate correction of process deviations that could lead to impurity formation.

    Strategies for Impurity C Reduction and Control in Large-Scale Manufacturing

    Controlling impurities in large-scale manufacturing requires a robust strategy that encompasses process understanding, optimization, and effective purification methods. For naltrexone, several strategies have been developed to control process-related impurities, which are applicable to the management of Impurity C.

    One key approach is the meticulous control of reaction conditions. A patented process for manufacturing naltrexone highlights the importance of the solvent system (using N-ethyl-2-pyrrolidone) to consistently produce high-purity naltrexone, effectively controlling side reactions like O-alkylation. acs.org Similarly, controlling critical process parameters such as temperature, reaction time, and reagent stoichiometry is essential to minimize the formation of this compound.

    Another critical strategy is the development of efficient purification processes. A method for purifying naltrexone using reverse-phase preparative chromatography has been shown to effectively reduce levels of specific impurities, such as N-(3-butenyl)noroxymorphone and 2,2-bisnaltrexone, to below 0.50 area percent to meet federal standards. jk-sci.com Such chromatographic techniques can be optimized to specifically target and remove this compound from the final product stream. The selection of the stationary phase, mobile phase composition, and loading ratio are all critical parameters in developing a successful large-scale purification method. jk-sci.com

    Emerging Analytical Technologies for Enhanced Impurity Profiling

    The ability to detect and accurately quantify impurities, even at trace levels, is fundamental to ensuring drug quality. Impurity profiling has seen significant advancements through the development of sophisticated analytical technologies. pharmtech.com

    High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis, but its capabilities are greatly enhanced when coupled with advanced detection methods. ubc.capharmtech.com Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and higher resolution, improving the separation of closely related impurities. nih.gov

    Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for impurity identification and characterization. nih.govpharmtech.com High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. instituteofsustainabilitystudies.commdpi.com Tandem mass spectrometry (LC-MS/MS) provides structural information by fragmenting the impurity molecule, which is crucial for definitive identification. nih.govutoronto.ca

    Other emerging technologies include Supercritical Fluid Chromatography (SFC), which uses supercritical CO2 as the mobile phase and is considered a green alternative to normal-phase HPLC, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques for unequivocal structure elucidation. instituteofsustainabilitystudies.comnih.govmdpi.com

    Table 3: Advanced Analytical Technologies for Impurity Profiling

    TechnologyPrincipleAdvantage for Impurity Profiling
    UPLCChromatography using columns with sub-2 µm particles.Higher resolution, sensitivity, and speed compared to conventional HPLC. nih.gov
    LC-HRMS (e.g., LC-TOF, LC-Orbitrap)Separation by LC followed by high-accuracy mass measurement.Enables elemental composition determination for unknown impurity identification. instituteofsustainabilitystudies.commdpi.com
    LC-MS/MSLC separation followed by mass analysis and fragmentation of selected ions.Provides structural information for definitive identification of impurities. utoronto.ca
    Supercritical Fluid Chromatography (SFC)Chromatography using a supercritical fluid as the mobile phase.Fast, efficient separations; considered a "green" analytical technique. instituteofsustainabilitystudies.commdpi.com
    NMR SpectroscopyMeasures the magnetic properties of atomic nuclei.Provides detailed structural information for absolute structure confirmation. nih.gov

    Q & A

    Basic: What analytical methods are recommended for identifying and quantifying Naltrexone Impurity C in drug substances?

    Answer:
    this compound is typically identified and quantified using chromatographic methods paired with mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS). The United States Pharmacopeia (USP) monograph for Naltrexone Hydrochloride specifies a reverse-phase HPLC method with UV detection, where impurities are quantified using relative response factors (RRFs) specific to each impurity. For example, 2,2’-bisnaltrexone and 10-ketonaltrexone have RRFs of 0.3 and 0.43, respectively, compared to the parent compound . Advanced techniques like NMR and tandem mass spectrometry (MS/MS) are essential for structural confirmation, especially when impurities lack reference standards .

    Basic: How can researchers validate analytical methods for this compound to ensure regulatory compliance?

    Answer:
    Method validation should include specificity, accuracy, linearity, precision, and robustness. Specificity ensures no interference from the matrix or other impurities. Accuracy is tested via spiked recovery experiments (e.g., 80–120% of the target impurity concentration). Linearity is validated over a range of 0.05% to 1.5% of the impurity relative to the drug substance. For example, the USP monograph mandates that no individual impurity exceeds 0.5%, and total impurities do not surpass 1.5% . Stability of sample solutions under testing conditions (e.g., 24-hour room temperature) must also be verified .

    Advanced: How should researchers address contradictions in impurity profiling data, such as discrepancies between LC-MS and NMR results?

    Answer:
    Discrepancies often arise from differences in detection limits or matrix effects. To resolve this:

    • Cross-validate with orthogonal methods : Use LC-MS/MS for sensitivity and NMR for structural specificity.
    • Replicate experiments : Perform triplicate runs under controlled conditions to assess reproducibility.
    • Evaluate sample preparation : Ensure impurities are not artifacts of extraction or degradation during analysis.
      For example, if NMR fails to detect an impurity observed in LC-MS, consider whether the impurity is present below NMR’s detection limit or if LC-MS signals are false positives (e.g., column carryover) .

    Advanced: What experimental strategies are recommended for synthesizing this compound when reference standards are unavailable?

    Answer:
    When synthesis is challenging (e.g., due to unstable intermediates or stereochemical complexity):

    • Use forced degradation studies : Expose naltrexone to stress conditions (heat, light, acidic/basic hydrolysis) to generate degradation products resembling Impurity C.
    • Leverage computational chemistry : Predict impurity structures using software like Schrödinger’s Maestro to guide synthesis pathways.
    • Collaborate with specialized labs : Facilities with preparative HPLC and advanced purification systems (e.g., dual-ternary mass spectrometry) can isolate microgram quantities of impurities for structural confirmation . If synthesis remains unfeasible, regulatory guidelines (e.g., EMA) permit justification via stability studies and literature evidence to exclude the impurity from routine testing .

    Advanced: How can researchers design stability studies to evaluate the formation kinetics of this compound under varying storage conditions?

    Answer:

    • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze impurities at intervals (0, 1, 3, 6 months).
    • Use statistical models : Fit impurity growth data to zero-order or first-order kinetic models. For example, employ R-based scripts to analyze variance across batches (e.g., Bartlett’s test for homogeneity) and visualize trends using stability-indicating parameters .
    • Assess photostability : Expose samples to UV light (ICH Q1B guidelines) to determine if Impurity C is light-sensitive.

    Advanced: What are the challenges in distinguishing this compound from structurally similar opioid analogs (e.g., naloxone) during analysis?

    Answer:
    Co-elution or similar mass spectra (e.g., m/z 328 for naloxone vs. m/z 342 for naltrexone) can cause misidentification. Solutions include:

    • Optimize chromatographic separation : Use gradient elution with a C18 column and mobile phases adjusted to pH 3.0–3.5 to enhance resolution.
    • Leverage high-resolution MS : Monitor unique fragment ions (e.g., m/z 287.32 for Naltrexone EP Impurity B vs. m/z 300 for codeine) .
    • Validate method specificity : Spiked mixtures of analogs (e.g., 1:10 fentanyl-to-naltrexone ratios) can test interference thresholds .

    Advanced: How can researchers ensure data integrity when reporting trace levels of this compound in multi-institutional studies?

    Answer:

    • Adopt standardized protocols : Align with USP or ICH guidelines for impurity reporting (e.g., reporting thresholds of 0.10%).
    • Blind data analysis : Use third-party labs to reanalyze subsets of samples to detect systematic biases.
    • Document metadata rigorously : Include instrument calibration logs, column lot numbers, and analyst qualifications to trace discrepancies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.